molecular formula C5H5FN2O5 B013571 5-Fluoroorotic acid monohydrate CAS No. 220141-70-8

5-Fluoroorotic acid monohydrate

Cat. No.: B013571
CAS No.: 220141-70-8
M. Wt: 192.1 g/mol
InChI Key: LODRRYMGPWQCTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .

Mode of Action

This compound interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .

Biochemical Pathways

The biochemical pathway affected by this compound is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .

Biochemical Analysis

Biochemical Properties

5-Fluoroorotic acid monohydrate is involved in biochemical reactions where it interacts with various enzymes and proteins. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . The URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite, interacts with this compound .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . It also inhibits the synthesis of mature cytoplasm ribosomal RNA in rat liver cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This process involves enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid monohydrate is synthetically prepared through a series of chemical reactions. The synthesis involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form. The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications .

Properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRRYMGPWQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-70-8
Record name 5-Fluoroorotic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroorotic acid monohydrate
Reactant of Route 2
5-Fluoroorotic acid monohydrate
Reactant of Route 3
5-Fluoroorotic acid monohydrate
Reactant of Route 4
5-Fluoroorotic acid monohydrate
Reactant of Route 5
5-Fluoroorotic acid monohydrate
Reactant of Route 6
5-Fluoroorotic acid monohydrate

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